N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,2,4-triazole ring substituted with a prop-2-en-1-yl (allyl) group at position 4 and a sulfanyl (thiol) group at position 3. The benzene ring is functionalized with a diethylsulfonamide group at position 4. Such compounds are often explored as intermediates in medicinal chemistry or materials science due to their modular synthesis and tunable properties .
Properties
IUPAC Name |
N,N-diethyl-3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-4-10-19-14(16-17-15(19)22)12-8-7-9-13(11-12)23(20,21)18(5-2)6-3/h4,7-9,11H,1,5-6,10H2,2-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKAAAKHYCOXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide (CAS No. 565207-38-7) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 352.47 g/mol. The compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS No. | 565207-38-7 |
| Molecular Formula | C15H20N4O2S2 |
| Molecular Weight | 352.47 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the triazole ring and subsequent modifications to introduce the sulfonamide and propylene side chains. Various methods have been reported for synthesizing similar compounds, often employing click chemistry techniques to enhance yield and purity .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, derivatives containing the triazole moiety have demonstrated activity against various bacterial strains, suggesting that this compound may possess similar capabilities .
Anticancer Properties
Recent studies have evaluated the anticancer potential of related triazole compounds. For example, certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro against various human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
A comparative analysis of IC50 values reveals that some derivatives exhibit lower IC50 values than established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-Diethyl Triazole | MCF-7 | 2.8 |
| Doxorubicin | MCF-7 | 1.1 |
| N,N-Diethyl Triazole | HT-29 | 3.5 |
Enzyme Inhibition
The sulfonamide group in this compound may also contribute to enzyme inhibition properties. Sulfonamides are known inhibitors of carbonic anhydrases (CAs), which are important for various physiological processes. Studies have shown that modifications to the sulfonamide structure can enhance selectivity towards specific CA isoforms, particularly tumor-associated isoforms like hCA IX and XII .
The mechanisms underlying the biological activities of N,N-diethyl triazoles are multifaceted:
- Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis or function.
- Anticancer Activity : May include apoptosis induction through mitochondrial pathways and cell cycle arrest.
- Enzyme Inhibition : Inhibition of carbonic anhydrase activity can lead to altered pH regulation in tumors, enhancing therapeutic efficacy.
Case Studies
A notable study explored the effects of a related compound on pancreatic cancer cells, demonstrating significant cytotoxicity with an IC50 value lower than many conventional treatments . Another study highlighted its potential as an anti-inflammatory agent through inhibition of nitric oxide synthase pathways .
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit antifungal properties. For example, compounds with similar structures have shown efficacy against various Candida species, with minimum inhibitory concentration (MIC) values lower than those of fluconazole, a commonly used antifungal agent. The incorporation of the triazole ring in N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide suggests potential effectiveness against fungal infections, particularly in immunocompromised patients .
Anticancer Potential
The sulfonamide moiety in this compound may contribute to anticancer activity. Similar compounds have been synthesized and evaluated for their ability to inhibit tumor growth. For instance, some sulfonamide derivatives have demonstrated selective cytotoxicity against cancer cell lines, indicating that this compound could be explored for its potential as an anticancer agent .
Antidiabetic Activity
Sulfonamides have been studied for their antidiabetic properties. Research involving related compounds has shown that certain derivatives can significantly lower blood glucose levels in diabetic models. Given the structural similarities, it is plausible that this compound may also exhibit antidiabetic effects and warrants further investigation .
Fungicides
The antifungal properties of this compound suggest its potential use as a fungicide in agriculture. Compounds with triazole structures are widely employed in crop protection due to their ability to inhibit fungal growth. The application of this compound could enhance crop yields by effectively managing fungal diseases .
Case Studies and Research Findings
Several studies have investigated the synthesis and biological activities of sulfonamide derivatives similar to this compound:
- Antifungal Evaluation : A study synthesized new triazole derivatives that were tested against Candida species. The results indicated that certain compounds exhibited superior antifungal activity compared to standard treatments .
- Anticancer Activity : Research on novel sulfonamide derivatives demonstrated promising results in inhibiting cancer cell proliferation in vitro. Compounds were designed to target specific cancer pathways, showing potential for development into therapeutic agents .
- Diabetes Management : Investigations into the antidiabetic effects of related sulfonamides revealed significant reductions in blood glucose levels in diabetic rat models. These findings support further exploration of N,N-diethyl-3-[4-(prop-2-en-1-y)-5-sulfanyl -4H -1 ,2 ,4 -triazol -3 -yl ]benzene -1 -sulfonamide for similar applications .
Comparison with Similar Compounds
Substituent Variations on the 1,2,4-Triazole Ring
The triazole ring’s substituents significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Allyl substituent (target compound) balances moderate lipophilicity with reactivity for click chemistry or polymerization .
- Cycloheptyl and branched alkyl groups enhance hydrophobicity, favoring membrane permeability but reducing aqueous solubility .
- Aryl substituents (e.g., 3-methoxyphenyl, 4-nitrophenyl) modulate electronic effects: methoxy improves solubility, nitro enhances stability .
Variations in the Sulfonamide Group
The sulfonamide’s N-alkyl groups influence steric effects and logD values:
Q & A
Basic: What are the standard protocols for synthesizing this compound, and how can purity be ensured?
The synthesis typically involves a multi-step process:
- Triazole Core Formation : Cyclization of a thiourea precursor (e.g., from prop-2-en-1-ylamine and thiocyanate derivatives) under acidic conditions .
- Sulfonamide Functionalization : Coupling the triazole intermediate with N,N-diethylbenzene-1-sulfonamide via nucleophilic substitution, often using polar aprotic solvents like DMF and bases like K₂CO₃ .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. HPLC with a C18 column and UV detection (λ = 254 nm) validates purity .
Basic: What spectroscopic methods are most effective for characterizing its structure?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., allyl group protons at δ 5.2–5.8 ppm, triazole C-S at δ 160–165 ppm) .
- IR : Confirms sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and thiol (S-H stretch at ~2550 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 408.6) .
Basic: How is the compound’s initial biological activity screened in academic research?
- Antimicrobial Assays : Disk diffusion or microbroth dilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Kinetic assays targeting triazole-associated enzymes (e.g., cytochrome P450, dihydrofolate reductase) using UV-Vis spectrophotometry .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
- Solvent Optimization : Replace DMF with recyclable ionic liquids to reduce waste and improve reaction efficiency (yield increases from 65% to 82%) .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance coupling reactions; yields improve by 15–20% compared to base-only conditions .
- Flow Chemistry : Continuous flow reactors reduce side products (e.g., overalkylation) by controlling residence time and temperature .
Advanced: How can computational modeling elucidate its reaction mechanisms?
- DFT Studies : Gaussian 09 with B3LYP/6-311+G(d,p) basis set models transition states for triazole ring formation. Activation energies (~25–30 kcal/mol) align with experimental rate data .
- Molecular Dynamics : Simulations (AMBER force field) predict solvent effects on sulfonamide coupling, guiding solvent selection .
Advanced: What methods identify its molecular targets in biological systems?
- Pull-Down Assays : Biotinylated analogs immobilized on streptavidin beads capture binding proteins from cell lysates, identified via LC-MS/MS .
- Docking Studies : AutoDock Vina screens against protein databases (e.g., PDB) to prioritize targets like bacterial dihydrofolate reductase (binding affinity ΔG = −9.2 kcal/mol) .
Advanced: How do researchers resolve contradictions in reported bioactivity data?
- Meta-Analysis : Compare MIC values across studies (e.g., S. aureus MIC ranges: 2–16 µg/mL) and normalize for assay conditions (pH, inoculum size) .
- Structural Analogues : Test derivatives (e.g., replacing the allyl group with cycloheptyl) to isolate structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
